molecular formula C15H15NO2 B2956086 4-hydroxy-N-(2-phenylethyl)benzamide CAS No. 293311-00-9

4-hydroxy-N-(2-phenylethyl)benzamide

Cat. No. B2956086
CAS RN: 293311-00-9
M. Wt: 241.29
InChI Key: YLAMRBOZGBYUQG-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C15H15NO2 . It has been studied for its fluorescence effects induced by the Excited State Intramolecular Proton Transfer (ESIPT) process . The compound has shown growth inhibition of Mycospharella pinodes species, which is a significant disease in pea cultivations .


Synthesis Analysis

The synthesis of benzamide derivatives, such as 4-hydroxy-N-(2-phenylethyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 4-hydroxy-N-(2-phenylethyl)benzamide is characterized by the presence of a hydroxy group (-OH) and a phenylethyl group attached to a benzamide core . Further analysis of the molecular structure can be conducted using spectroscopic techniques .

Scientific Research Applications

Fluorescence Spectroscopy

4-hydroxy-N-(2-phenylethyl)benzamide: has been studied for its fluorescence effects induced by the Excited-State Intramolecular Proton Transfer (ESIPT) process . This compound exhibits fluorescence in aqueous solutions with varying hydrogen ion concentrations and in solvent mixtures with different polarities. This property is significant for developing fluorescent probes and sensors in biochemical and medical research.

Antioxidant Activity

The compound’s derivatives have been synthesized and evaluated for their antioxidant properties . These activities include total antioxidant capacity, free radical scavenging, and metal chelating activity. Such properties are crucial for understanding oxidative stress-related diseases and could lead to the development of new antioxidants.

Antibacterial Activity

Benzamide derivatives, including 4-hydroxy-N-(2-phenylethyl)benzamide , have shown antibacterial activity against various gram-positive and gram-negative bacteria . This application is vital for the discovery of new antibacterial agents and the study of bacterial resistance mechanisms.

Drug Discovery

The structural features of benzamides make them a significant class of compounds in drug discovery. They have been used in the development of treatments for various conditions, including cancer, hypercholesterolemia, and microbial infections . The pharmacological activities of these compounds can be attributed to their ability to interact with biological targets.

Material Science

Benzamides are used in material science due to their structural and chemical properties. They can be incorporated into polymers and other materials to enhance their functionality, such as improving thermal stability or adding fluorescence .

Organic Synthesis

4-hydroxy-N-(2-phenylethyl)benzamide: is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its reactivity allows for various chemical transformations, making it a valuable building block in synthetic chemistry .

Future Directions

The future directions for the study of 4-hydroxy-N-(2-phenylethyl)benzamide could involve further exploration of its fluorescence effects and potential applications . Additionally, its synthesis process could be optimized for industrial applications, given its potential use in the pharmaceutical, paper, and plastic industries .

properties

IUPAC Name

4-hydroxy-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-14-8-6-13(7-9-14)15(18)16-11-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAMRBOZGBYUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(2-phenylethyl)benzamide

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